FENOTEROL O-BETA-D-GLUCURONIDE
Overview
Description
Fenoterol O-beta-D-glucuronide is a biochemical compound with the molecular formula C23H29NO10 and a molecular weight of 479.48 g/mol . It is a derivative of fenoterol, a beta-2 adrenergic agonist used primarily as a bronchodilator for the treatment of asthma . The glucuronide conjugate form, this compound, is often used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenoterol O-beta-D-glucuronide typically involves the glucuronidation of fenoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs beta-glucuronidase enzymes to catalyze the reaction under mild conditions, ensuring high specificity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, utilizing immobilized enzymes to enhance efficiency and reusability. The use of bioreactors and optimized reaction conditions, such as controlled pH and temperature, are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fenoterol O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert the compound back to its parent form, fenoterol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can regenerate fenoterol .
Scientific Research Applications
Fenoterol O-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fenoterol metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of fenoterol.
Medicine: Utilized in research on drug metabolism and the development of new therapeutic agents.
Industry: Applied in the production of analytical standards and quality control materials.
Mechanism of Action
The mechanism of action of Fenoterol O-beta-D-glucuronide involves its interaction with beta-2 adrenergic receptors. Upon administration, it is metabolized to fenoterol, which then stimulates these receptors, leading to bronchodilation and increased bronchial airflow . The glucuronide conjugate itself may not be pharmacologically active but serves as a prodrug that releases the active fenoterol upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Salbutamol O-beta-D-glucuronide: Another beta-2 adrenergic agonist glucuronide used in asthma treatment.
Terbutaline O-beta-D-glucuronide: Similar in function and used for bronchodilation.
Uniqueness
Fenoterol O-beta-D-glucuronide is unique due to its specific interaction with beta-2 adrenergic receptors and its use as a prodrug for fenoterol. Its glucuronide form enhances its solubility and facilitates its excretion, making it a valuable compound in pharmacokinetic studies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCRUFRMASDFW-IWKWYPLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747783 | |
Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61046-78-4 | |
Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.